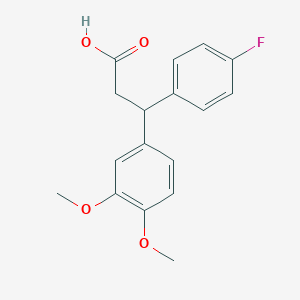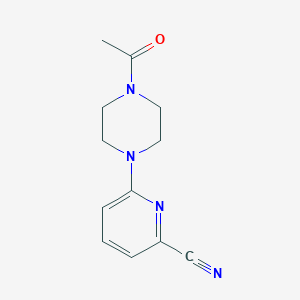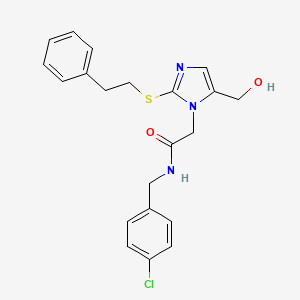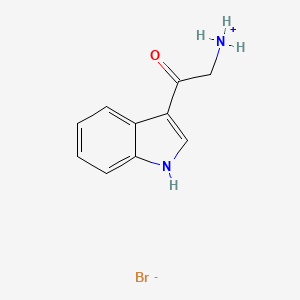
3-(3,4-Dimethoxyphenyl)-3-(4-fluorophenyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,4-Dimethoxyphenyl)-3-(4-fluorophenyl)propanoic acid, also known as DMPFP, is an organic compound that has been studied for its potential applications in a variety of fields, including medicine and chemistry. DMPFP is a type of carboxylic acid, which is a class of organic compounds that contain carboxyl functional groups. It is an aromatic compound with a molecular weight of 246.28 g/mol and a molecular formula of C13H14O4. This compound has been studied extensively due to its wide range of potential applications.
科学研究应用
3-(3,4-Dimethoxyphenyl)-3-(4-fluorophenyl)propanoic acid has been studied for its potential applications in a variety of scientific research fields. It has been found to have potential applications in medicine, as it has been observed to have anti-inflammatory and analgesic effects. In addition, it has been studied for its potential use as a reagent in organic synthesis. It has also been studied for its potential use as a corrosion inhibitor, as well as its potential to be used as a flame retardant.
作用机制
The mechanism of action of 3-(3,4-Dimethoxyphenyl)-3-(4-fluorophenyl)propanoic acid is not yet fully understood. However, it is believed that its anti-inflammatory and analgesic effects are due to its ability to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β. In addition, it has been observed to inhibit the production of nitric oxide, which is believed to be responsible for its anti-inflammatory effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3,4-Dimethoxyphenyl)-3-(4-fluorophenyl)propanoic acid have been studied extensively. It has been observed to have anti-inflammatory and analgesic effects, as well as potential applications in the treatment of certain types of cancer. In addition, it has been observed to have anticonvulsant, anti-nociceptive, and neuroprotective effects. It has also been observed to have potential applications in the treatment of diabetes and obesity.
实验室实验的优点和局限性
The advantages of using 3-(3,4-Dimethoxyphenyl)-3-(4-fluorophenyl)propanoic acid in laboratory experiments include its low toxicity and its ability to be easily synthesized. In addition, it has been observed to have a wide range of potential applications, which makes it a useful tool for researchers. However, there are some limitations to using 3-(3,4-Dimethoxyphenyl)-3-(4-fluorophenyl)propanoic acid in laboratory experiments. For example, the compound is not very stable and is prone to degradation when exposed to light and heat. In addition, it is not very soluble in water, which can make it difficult to use in certain experiments.
未来方向
There are several potential future directions for research on 3-(3,4-Dimethoxyphenyl)-3-(4-fluorophenyl)propanoic acid. One potential direction is to further study its potential applications in medicine, such as its potential use as an anti-inflammatory and analgesic. In addition, further research could be conducted on its potential use as a reagent in organic synthesis, as well as its potential to be used as a corrosion inhibitor and flame retardant. Another potential direction is to further study its biochemical and physiological effects, such as its potential to be used as an anticonvulsant, anti-nociceptive, and neuroprotective agent. Finally, further research could be conducted on its potential applications in the treatment of diabetes and obesity.
合成方法
3-(3,4-Dimethoxyphenyl)-3-(4-fluorophenyl)propanoic acid can be synthesized through a variety of methods. One of the most common methods is a reaction between 3-chloro-4-fluorophenylacetic acid and 4-methoxyphenol. This reaction is facilitated by a strong acid such as sulfuric acid, and the product is then purified by recrystallization. Other methods of synthesis include the reaction of 4-bromo-3-methylphenol with 3-chloro-4-fluorophenylacetic acid, as well as the reaction of 3-chloro-4-fluorophenylacetic acid and 4-methoxybenzaldehyde.
属性
IUPAC Name |
3-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FO4/c1-21-15-8-5-12(9-16(15)22-2)14(10-17(19)20)11-3-6-13(18)7-4-11/h3-9,14H,10H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUHJUDQOUWKJSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CC(=O)O)C2=CC=C(C=C2)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethoxyphenyl)-3-(4-fluorophenyl)propanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(2-((3,5-dimethoxybenzyl)sulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(piperidin-1-yl)ethanone](/img/structure/B2461404.png)
![N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isobutyloxalamide](/img/structure/B2461406.png)


![N-(4-(4-methoxyphenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2461412.png)
![N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2461416.png)
![1-allyl-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2461417.png)

![1-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propyl]pyrazole-4-carboxylic acid](/img/structure/B2461419.png)
![5-[(4-Methyl-1H-pyrazol-1-YL)methyl]-2-furaldehyde](/img/structure/B2461420.png)
